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Compound of Interest

Compound Name: U 101958

Cat. No.: B1215504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
U-101958 is a potent and selective ligand for the dopamine D4 receptor, a G protein-coupled

receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. This

technical guide provides a comprehensive overview of U-101958, including its synonyms,

alternative names, chemical properties, and its pharmacological effects supported by

experimental data and detailed protocols. The document is intended to serve as a valuable

resource for researchers and professionals engaged in neuroscience and drug development.

Synonyms and Alternative Names
U-101958 is known by several names and identifiers, which are crucial for accurate literature

searches and chemical sourcing.
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Type Identifier

Systematic (IUPAC) Name
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-

yloxypyridin-2-amine

Alternative Name
1-Benzyl-4-aminomethyl-N-[(3′-isopropoxy)-2′-

pyridyl]piperidine

Common Name U-101958

Salt Form U-101958 Maleate

CAS Number (Free Base) 170856-57-2[1][2]

CAS Number (Maleate Salt) 224170-09-6[3][4][5]

ChEMBL ID CHEMBL1179189[2]

PubChem CID (Free Base) 5615[2]

PubChem CID (Maleate Salt) 11957730[4]

Chemical and Physical Properties
A summary of the key chemical and physical properties of U-101958 and its maleate salt is

presented below. This information is critical for experimental design, including solvent selection

and concentration calculations.

Property U-101958 (Free Base) U-101958 Maleate

Molecular Formula C21H29N3O[2] C25H33N3O5[3][4]

Molecular Weight 339.5 g/mol [2] 455.56 g/mol [3]

Appearance - Solid powder[3]

Solubility -

Soluble in water (3 mg/mL),

ethanol (2.7 mg/mL), and

DMSO (11 mg/mL)

Below is the chemical structure of U-101958:
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Biological Activity and Quantitative Data
U-101958 is characterized as a partial agonist at the human dopamine D4.4 receptor. Its

efficacy and potency have been quantified in cellular assays.

Parameter Value Experimental System

Efficacy (relative to dopamine) 39 ± 7%
CHO cells expressing human

D4.4 receptors

pEC50 8.1 ± 0.3
CHO cells expressing human

D4.4 receptors

IC50 2.7 nM -

Note: The efficacy of U-101958 can be influenced by receptor density.

Signaling Pathways
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, couples to

the Gαi/o subunit of heterotrimeric G proteins. Upon activation by a ligand such as U-101958,

the receptor initiates a cascade of intracellular signaling events.

Canonical Gαi/o Signaling Pathway
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The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.

U-101958 Dopamine D4 Receptor Gαi/o-GβγActivates

Adenylyl Cyclase

Inhibits

cAMP

ATP

Click to download full resolution via product page

Caption: U-101958 binding to the D4 receptor activates Gαi/o, inhibiting cAMP production.

Downstream Signaling Cascades
Beyond the canonical pathway, D4 receptor activation can trigger other signaling cascades,

including the Akt/NF-κB and ERK pathways. The activation of the ERK pathway is often

mediated through the transactivation of the Platelet-Derived Growth Factor Receptor β

(PDGFβR).
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Caption: D4 receptor activation by U-101958 can modulate Akt/NF-κB and ERK signaling

pathways.

Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the activity of U-101958.
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Cell Culture and Transfection
Cell Line: Chinese Hamster Ovary (CHO) cells are a common host for recombinant receptor

expression.

Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM/F-12)

supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100

µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Transfection: CHO cells are transiently or stably transfected with a plasmid encoding the

human dopamine D4.4 receptor using a standard transfection reagent (e.g., Lipofectamine).

Selection of stably transfected cells can be achieved by co-transfection with a plasmid

conferring antibiotic resistance (e.g., neomycin) and subsequent selection with the

appropriate antibiotic.

Inhibition of Forskolin-Stimulated cAMP Accumulation
Assay
This assay measures the ability of a Gαi/o-coupled receptor agonist to inhibit the production of

cAMP.
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and Forskolin (e.g., 10 µM)
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Analyze data and
calculate pEC50 and Efficacy
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Caption: Workflow for the forskolin-stimulated cAMP accumulation assay.
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Detailed Protocol:

Cell Seeding: Seed CHO cells stably expressing the human dopamine D4.4 receptor into 96-

well plates at a density of approximately 20,000 cells per well. Allow cells to adhere and grow

for 24 hours.

Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with a

phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for

15 minutes at 37°C to prevent cAMP degradation.

Compound Addition: Add varying concentrations of U-101958 to the wells. Immediately after,

add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

Incubation: Incubate the plate for 30 minutes at 37°C.

Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to

the manufacturer's instructions of the chosen cAMP detection kit (e.g., HTRF, ELISA, or

AlphaScreen).

Data Analysis: Determine the concentration of cAMP in each well. Plot the percentage of

inhibition of forskolin-stimulated cAMP levels against the logarithm of the U-101958

concentration. Fit the data to a sigmoidal dose-response curve to determine the pEC50 and

the maximum efficacy (Emax).

[3H]-Spiperone Saturation Binding Assay
This radioligand binding assay is used to determine the density of dopamine D4 receptors

(Bmax) and their affinity for [3H]-spiperone (Kd) in a given tissue or cell preparation.
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(e.g., haloperidol) for non-specific binding
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using a scintillation counter

Analyze data (Scatchard plot)
to determine Bmax and Kd
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Caption: Workflow for the [3H]-Spiperone saturation binding assay.

Detailed Protocol:

Membrane Preparation: Homogenize CHO cells expressing the D4.4 receptor in ice-cold

buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x
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g) to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g.,

40,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

Determine the protein concentration using a standard method (e.g., Bradford assay).

Binding Reaction: In a final volume of 250 µL, incubate a fixed amount of membrane protein

(e.g., 20-50 µg) with increasing concentrations of [3H]-spiperone (e.g., 0.01-5 nM).

Non-specific Binding: To determine non-specific binding, perform a parallel set of incubations

in the presence of a high concentration of a non-labeled dopamine antagonist (e.g., 10 µM

haloperidol or sulpiride).

Incubation: Incubate the reactions for 60-90 minutes at room temperature.

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g.,

Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove

unbound radioligand.

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail,

and measure the radioactivity using a liquid scintillation counter.

Data Analysis: Calculate specific binding by subtracting non-specific binding from total

binding at each radioligand concentration. Analyze the specific binding data using Scatchard

analysis or non-linear regression to determine the Bmax (receptor density, typically in

fmol/mg protein) and the Kd (dissociation constant).

Conclusion
U-101958 is a valuable pharmacological tool for studying the function of the dopamine D4

receptor. This guide provides a comprehensive summary of its properties and the experimental

methodologies used for its characterization. The detailed protocols and signaling pathway

diagrams are intended to facilitate further research into the role of the D4 receptor in health and

disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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